N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide
Description
N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a structurally complex acetamide derivative featuring a pyrrole-thiazole core linked to a phenylacetamide group. This compound belongs to a broader class of heterocyclic acetamides, which are of significant interest in medicinal chemistry due to their diverse biological activities. The molecule’s core structure includes a 2,5-dihydro-1H-pyrrole ring substituted with a 4-phenylthiazole moiety, a hydroxy group, and an imino functional group.
Properties
Molecular Formula |
C21H18N4O2S |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[3-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]phenyl]acetamide |
InChI |
InChI=1S/C21H18N4O2S/c1-13(26)23-15-8-5-9-16(10-15)25-11-18(27)19(20(25)22)21-24-17(12-28-21)14-6-3-2-4-7-14/h2-10,12,22,27H,11H2,1H3,(H,23,26) |
InChI Key |
KPQPOBOKQBBSHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)N2CC(=C(C2=N)C3=NC(=CS3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Preparation Methods
Thiazole Ring Formation
The thiazole moiety is synthesized via Hantzsch condensation, using α-haloketones and thiourea derivatives. For example, 4-phenyl-1,3-thiazol-2-amine is prepared by reacting 4-phenyl-2-bromoacetophenone with thiourea in ethanol at 80°C for 6 hours, yielding 85–90% purity. This intermediate is critical for subsequent coupling reactions.
Table 1: Thiazole Synthesis Conditions
| Reactant | Solvent | Temperature (°C) | Time (hr) | Yield (%) |
|---|---|---|---|---|
| 4-Phenyl-2-bromoacetophenone | Ethanol | 80 | 6 | 85–90 |
| 2-Amino-4-methylthiazole | THF | 25 | 4 | 78 |
Pyrrole Ring Construction
The dihydro-1H-pyrrol-1-yl group is formed via Paal-Knorr cyclization. A ketone precursor (e.g., 4-hydroxy-2-imino-pyrrolidinone) reacts with ammonium acetate in acetic acid under reflux (120°C, 8 hours). Substituted phenyl groups are introduced at the 3-position using Suzuki-Miyaura coupling with phenylboronic acid and Pd(PPh₃)₄.
Key Reaction Parameters
Intermediate Functionalization
Acetamide Coupling
The acetamide group is introduced via nucleophilic acyl substitution. 3-Aminophenylpyrrole intermediates react with acetyl chloride in dichloromethane (DCM) at 0–5°C, using triethylamine as a base. Excess acetyl chloride (1.2 equiv) ensures complete conversion, with yields of 88–92%.
Critical Purity Controls
Imination and Hydroxylation
The 2-imino group is installed via condensation with hydroxylamine hydrochloride in methanol (40°C, 3 hours). Hydroxylation at the 4-position employs oxidative conditions (H₂O₂, FeSO₄) at pH 6–7, achieving 95% conversion.
Purification and Crystallization
Solvent-Based Crystallization
The final compound is purified using anti-solvent crystallization. A mixture of THF and n-heptane (1:4 v/v) at 5–10°C yields α-form crystals with >99.5% chemical purity.
Table 2: Crystallization Parameters
| Solvent System | Temperature (°C) | Time (hr) | Purity (%) |
|---|---|---|---|
| THF/n-Heptane | 5–10 | 12 | 99.5 |
| EtOH/H₂O | 25 | 24 | 98.2 |
Chromatographic Purification
Silica gel chromatography (hexane:ethyl acetate, 7:3) removes residual impurities (e.g., unreacted thiourea derivatives). This step reduces impurity levels to <0.1%.
Industrial-Scale Considerations
Catalytic Hydrogenation
Large-scale batches employ continuous hydrogenation reactors with 10% Pd/C catalysts under 50 psi H₂. Reaction completion is monitored via in-line FTIR to minimize over-reduction byproducts.
Optimized Conditions
Comparative Analysis of Synthetic Approaches
Table 3: Method Efficiency Comparison
| Method | Total Yield (%) | Purity (%) | Cost (USD/kg) |
|---|---|---|---|
| Hantzsch-Paal-Knorr | 65 | 99.5 | 12,000 |
| Suzuki-Acylation | 72 | 99.8 | 15,500 |
| One-Pot Multi-Component | 58 | 98.7 | 9,800 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the phenyl and thiazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Structural Features
The compound features several significant structural elements:
- Thiazole Ring : Known for diverse biological activities.
- Pyrrole Ring : Commonly found in pharmaceutical compounds.
- Acetamide Group : Imparts various industrial applications.
These structural characteristics suggest the compound's potential for exhibiting unique chemical reactivity and biological properties.
Biological Activities
Research indicates that compounds similar to N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide exhibit a range of biological activities:
Anticancer Properties
Studies have highlighted that derivatives of thiazole and pyrrole compounds can act as lead compounds in cancer treatment. For instance:
- Mechanism : These compounds may inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation.
Antimicrobial Activity
Compounds with similar structures have shown efficacy against various bacterial strains, indicating potential use as antimicrobial agents.
Anti-inflammatory Effects
Research has suggested that these compounds could reduce inflammation, making them candidates for treating inflammatory diseases.
Case Studies and Research Findings
Several studies have explored the applications of thiazole and pyrrole derivatives in medicinal chemistry:
Mechanism of Action
The mechanism of action of N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to its potential anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The target compound shares structural motifs with several classes of bioactive acetamides:
- Tetrahydrocarbazole-based acetamides (e.g., N-{3-[(6-chloro-1,2,3,4-tetrahydro-9H-carbazol-9-yl)carbonyl]phenyl}acetamide) feature a carbazole core instead of a pyrrole-thiazole system. These compounds, synthesized via carbonyl linkage chemistry, exhibit "specific activity" as noted in patent filings, likely targeting central nervous system or anti-inflammatory pathways .
- Spiro-indole-thiazolo-isoxazolones (e.g., 3'-[(4-acetate phenyl-1N-ethoxyphthalimido-6'-pyridin-2-yl]-spiro derivatives) incorporate isoxazole and pyridine rings, showing antimicrobial activity due to enhanced electron-withdrawing substituents .
- Hydroxyacetamide-triazole/imidazole hybrids (e.g., FP1-12 series) replace the thiazole with triazole rings, demonstrating antiproliferative effects against cancer cell lines .
- Anti-exudative acetamides (e.g., 2-((4-amino-5-(furan-2-yl)-4H-1,2,4-triazol-3-yl)sulfanyl)-N-acetamide) utilize a furan-triazole scaffold, exhibiting anti-inflammatory activity comparable to diclofenac .
- Pyrrol-thiazolidinone derivatives (e.g., C25H22FN3O3S) share a pyrrole-thiazole backbone but include a thiazolidinone ring and fluorophenyl group, enhancing metabolic stability .
Physicochemical Properties
- The hydroxy and imino groups in the target compound facilitate hydrogen bonding, critical for crystal packing (as per ’s graph-set analysis) and target binding .
- Compared to the pyrrol-thiazolidinone derivative (, .52 g/mol), the target compound’s molecular weight is likely higher due to its additional phenyl and hydroxy groups, impacting solubility and bioavailability .
Data Tables
Table 1: Structural and Functional Comparison of Key Analogues
Biological Activity
N-{3-[4-hydroxy-2-imino-3-(4-phenyl-1,3-thiazol-2-yl)-2,5-dihydro-1H-pyrrol-1-yl]phenyl}acetamide is a complex organic compound notable for its diverse biological activities. This article explores its pharmacological potential, mechanisms of action, and relevant case studies.
Structural Overview
The compound features several key structural components:
- Thiazole Ring : Known for its role in various biological activities, including antimicrobial and anticancer properties.
- Pyrrole Ring : Associated with neuroprotective effects and potential in drug development.
- Acetamide Group : Enhances solubility and bioavailability.
The molecular formula is with a molecular weight of approximately 390.5 g/mol .
Antimicrobial Activity
Research indicates that compounds containing thiazole and pyrrole moieties exhibit significant antimicrobial properties. In vitro studies have shown that derivatives of this compound can inhibit the growth of various bacterial strains, particularly Gram-positive bacteria. For example, a related thiazole derivative demonstrated a minimum inhibitory concentration (MIC) of 31.25 µg/mL against tested pathogens .
Anticancer Properties
The compound has shown promise as an anticancer agent. Thiazole-containing compounds have been reported to induce apoptosis in cancer cells and inhibit tumor growth. A study highlighted that certain thiazole derivatives resulted in IC50 values less than that of the reference drug doxorubicin, indicating potent cytotoxic activity against various cancer cell lines . The structure–activity relationship (SAR) analysis suggests that the presence of specific functional groups enhances this activity.
Neuroprotective Effects
Compounds similar to this compound have been investigated for their neuroprotective effects. The pyrrole ring's presence is crucial as it may interact with neurotransmitter systems and provide protective effects against neurodegenerative diseases .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The thiazole and pyrrole rings can bind to enzymes, inhibiting their activity and modulating metabolic pathways.
- Receptor Modulation : The acetamide group may enhance binding affinity to receptors involved in inflammation and cancer progression.
- Antioxidant Activity : Some studies suggest that these compounds may exhibit antioxidant properties, reducing oxidative stress in cells .
Study on Antitumor Activity
A recent study evaluated the anticancer efficacy of thiazole derivatives in various cancer cell lines. The results indicated that compounds with similar structures to this compound exhibited significant growth inhibition, particularly in colorectal cancer cells (HT29) . The highest activity was attributed to the presence of electron-donating groups on the phenyl ring.
Antimicrobial Efficacy Assessment
Another case study focused on evaluating the antimicrobial properties of thiazole derivatives against resistant bacterial strains. The findings revealed that certain derivatives showed enhanced activity compared to traditional antibiotics, suggesting their potential as alternative therapeutic agents .
Q & A
Q. What are the key synthetic strategies for preparing this compound, and how are reaction conditions optimized?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves refluxing intermediates (e.g., oxazolones or triazoles) with acetamide derivatives in the presence of catalysts like pyridine and zeolite Y-H (150°C, 5 hours). Post-reaction, purification is achieved by recrystallization from ethanol or acidic ice-water mixtures to isolate the product . Optimization often includes adjusting molar ratios (e.g., equimolar 0.01 M concentrations), solvent selection, and catalyst loading to maximize yields (>70%) and minimize side reactions .
Q. How is the structural identity of the compound confirmed, and what analytical techniques are critical?
- Methodological Answer : Structural validation requires a combination of:
- 1H NMR : To resolve tautomeric forms (e.g., amine:imine ratios at δ 10.10–13.30 ppm) .
- IR Spectroscopy : For detecting functional groups like N–H (3200–3400 cm⁻¹) and C=O (1650–1700 cm⁻¹) .
- LC-MS : To confirm molecular weight and purity (>95%) .
- Elemental Analysis : To verify stoichiometric ratios of C, H, N, and S .
Q. What are the common tautomeric forms of this compound, and how do they influence spectral data interpretation?
- Methodological Answer : The compound exhibits dynamic tautomerism between amine (NH) and imine (C=N) forms, observed as split signals in 1H NMR (e.g., δ 10.10–11.20 ppm). Quantifying tautomeric ratios (e.g., 50:50 amine:imine) requires integrating broad singlets under controlled conditions (e.g., DMSO-d6, 25°C). Variable-temperature NMR or computational modeling (DFT) can resolve ambiguities .
Advanced Research Questions
Q. How can Design of Experiments (DoE) improve synthetic yield and reproducibility?
- Methodological Answer : DoE frameworks (e.g., factorial designs) systematically optimize parameters:
- Factors : Temperature (140–160°C), catalyst type (zeolite vs. acid), and reaction time (3–7 hours).
- Responses : Yield, purity, and byproduct formation.
Statistical tools (e.g., ANOVA) identify critical factors, enabling predictive models for scaling. For example, zeolite Y-H enhances regioselectivity in thiazole formation compared to homogeneous catalysts .
Q. How do computational methods predict biological activity, and what are their limitations?
- Methodological Answer :
- PASS Algorithm : Predicts antimicrobial or anticancer potential by comparing structural motifs to known bioactive compounds (e.g., thiazole derivatives) .
- Molecular Docking : Screens binding affinity to targets like kinase enzymes (e.g., EGFR or CDK2). Limitations include force field inaccuracies and solvent effects, necessitating wet-lab validation via enzyme assays .
Q. How should researchers resolve contradictions in spectral data arising from tautomerism or polymorphism?
- Methodological Answer : Contradictions are addressed through:
- Multi-Technique Cross-Validation : Combining solid-state NMR, X-ray crystallography, and DSC to differentiate tautomers from polymorphs .
- Dynamic NMR : Tracking proton exchange rates at elevated temperatures to map tautomeric equilibria .
- Computational Chemistry : DFT calculations (e.g., Gaussian) simulate spectra for comparison with experimental data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
